molecular formula C16H22N2O3S B345573 1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 898645-01-7

1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No. B345573
CAS RN: 898645-01-7
M. Wt: 322.4g/mol
InChI Key: AEGMTIBANSYVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole (TBSI) is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. TBSI is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several cancer cell lines. Inhibition of CA IX leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been reported to reduce the production of reactive oxygen species (ROS), which are known to contribute to cancer development.

Advantages and Limitations for Lab Experiments

1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and its structure has been characterized using various analytical techniques. This compound has also been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. However, this compound has some limitations for lab experiments. This compound is not very soluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole. One potential direction is to explore the use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to investigate the mechanism of action of this compound and to determine its efficacy in vivo. Another potential direction is to study the use of this compound as an anti-inflammatory and antimicrobial agent. Additionally, the development of novel synthetic methods for this compound could lead to the discovery of new analogs with improved properties.

Synthesis Methods

1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole can be synthesized using several methods, including the reaction of 2-ethyl-1H-imidazole with 5-tert-butyl-2-methoxybenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-ethyl-1H-imidazole with 5-tert-butyl-2-methoxybenzenesulfonyl isocyanate. These methods have been reported in several studies, and the resulting this compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has been studied extensively for its potential biomedical applications. Several studies have reported that this compound exhibits antitumor, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)14-11-12(16(2,3)4)7-8-13(14)21-5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGMTIBANSYVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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